

# Interleukin-18 as a Therapeutic Target in Autoimmunity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PXP 18 protein*

Cat. No.: *B1177370*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Interleukin-18 (IL-18) is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases. As a key driver of T-helper 1 (Th1) and Th17 cell responses, IL-18 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the core biology of IL-18, its signaling pathways, and its validated role in autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. This document offers detailed experimental protocols for key assays, quantitative data on IL-18 levels in disease, and a review of current therapeutic strategies targeting this cytokine, with a focus on the IL-18 binding protein, Tadekinig alfa. The enclosed diagrams, data tables, and methodologies are intended to equip researchers and drug development professionals with the critical information needed to advance research and therapeutic development in this promising area.

## Introduction to Interleukin-18

Interleukin-18 (IL-18) is a member of the IL-1 superfamily of cytokines, initially identified as an interferon-gamma (IFN- $\gamma$ ) inducing factor.<sup>[1]</sup> It is produced by a variety of immune and non-immune cells, including macrophages, dendritic cells, keratinocytes, and synovial fibroblasts, as an inactive precursor, pro-IL-18.<sup>[1][2]</sup> Activation of pro-IL-18 to its mature, biologically active form is primarily mediated by caspase-1, a key component of the inflammasome.<sup>[1]</sup>

Once secreted, mature IL-18 exerts its pleiotropic effects by binding to its receptor complex, which consists of the IL-18 receptor  $\alpha$  (IL-18R $\alpha$ ) and the IL-18 receptor  $\beta$  (IL-18R $\beta$ ).<sup>[1]</sup> The biological activity of IL-18 is tightly regulated by a naturally occurring antagonist, the IL-18 binding protein (IL-18BP), which binds to mature IL-18 with high affinity, preventing its interaction with the IL-18 receptor. An imbalance between IL-18 and IL-18BP, leading to an excess of free, bioactive IL-18, is a hallmark of several autoimmune and inflammatory diseases.

## The IL-18 Signaling Pathway

The binding of mature IL-18 to the IL-18R $\alpha$  chain initiates the recruitment of the IL-18R $\beta$  chain, forming a high-affinity ternary signaling complex. This event triggers a downstream signaling cascade, primarily through the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. Subsequent activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6) leads to the activation of nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinases (MAPKs), including p38 and JNK.<sup>[1]</sup> This signaling cascade culminates in the transcription of various pro-inflammatory genes, most notably IFN- $\gamma$ , particularly in synergy with IL-12 or IL-15.<sup>[3][4]</sup>

**Figure 1:** IL-18 Signaling Pathway.

## Role of IL-18 in Autoimmune Diseases

Elevated levels of IL-18 have been consistently observed in the serum, plasma, and affected tissues of patients with various autoimmune diseases, where its concentration often correlates with disease activity.

## Rheumatoid Arthritis (RA)

In rheumatoid arthritis, IL-18 is found at significantly higher levels in the synovial fluid and tissue of patients compared to those with osteoarthritis.<sup>[5]</sup> Within the synovium, IL-18 is produced by synovial fibroblasts and macrophages and contributes to the inflammatory cascade by inducing the production of other pro-inflammatory cytokines such as TNF- $\alpha$  and GM-CSF.<sup>[2]</sup> It also promotes the development of erosive, inflammatory arthritis.

| Analyte    | Sample Type     | RA Patients                  | Osteoarthritis (OA) Patients | Healthy Controls  | Reference                               |
|------------|-----------------|------------------------------|------------------------------|-------------------|-----------------------------------------|
| IL-18      | Serum           | 235 pg/mL (median)           | -                            | 39 pg/mL (median) | <a href="#">[2]</a>                     |
| IL-18      | Synovial Fluid  | Significantly higher than OA | Lower than RA                | -                 | <a href="#">[4]</a> <a href="#">[5]</a> |
| IL-18 mRNA | Synovial Tissue | Significantly higher than OA | Lower than RA                | -                 | <a href="#">[5]</a> <a href="#">[6]</a> |

Table 1: IL-18 Levels in Rheumatoid Arthritis.

## Systemic Lupus Erythematosus (SLE)

Patients with systemic lupus erythematosus exhibit significantly higher serum levels of IL-18 compared to healthy individuals.[\[7\]](#)[\[8\]](#) These elevated levels are particularly associated with active renal disease (lupus nephritis) and overall disease activity.[\[7\]](#)

| Analyte | Sample Type | SLE Patients         | Healthy Controls     | Reference            |
|---------|-------------|----------------------|----------------------|----------------------|
| IL-18   | Serum       | 265 pg/mL (median)   | 169 pg/mL (median)   | <a href="#">[9]</a>  |
| IL-18   | Serum       | 320.0 pg/mL (median) | 130.1 pg/mL (median) | <a href="#">[10]</a> |

Table 2: Serum IL-18 Levels in Systemic Lupus Erythematosus.

## Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease, particularly Crohn's disease, elevated levels of IL-18 are detected in the serum and intestinal mucosa.[\[11\]](#)[\[12\]](#) These increased levels correlate with

disease severity and the expression of other Th1-associated proteins.[\[12\]](#)

| Analyte    | Sample Type                   | Crohn's Disease Patients           | Ulcerative Colitis Patients        | Healthy Controls  | Reference            |
|------------|-------------------------------|------------------------------------|------------------------------------|-------------------|----------------------|
| IL-18      | Serum                         | 400 pg/mL (mean)                   | Not significantly increased        | ~235 pg/mL (mean) | <a href="#">[11]</a> |
| Free IL-18 | Plasma                        | Significantly elevated             | Not significantly elevated         | -                 | <a href="#">[13]</a> |
| IL-18      | Mucosal Biopsy<br>Supernatant | Significantly higher than controls | Significantly higher than controls | -                 | <a href="#">[13]</a> |

Table 3: IL-18 Levels in Inflammatory Bowel Disease.

## Therapeutic Targeting of IL-18

The central role of IL-18 in driving inflammation in autoimmune diseases makes it an attractive therapeutic target. Strategies to inhibit IL-18 activity primarily focus on neutralizing the cytokine or blocking its receptor.

## Tadekinig alfa (Recombinant Human IL-18 Binding Protein)

Tadekinig alfa is a recombinant form of the endogenous IL-18BP.[\[14\]](#) By binding to free IL-18, Tadekinig alfa effectively neutralizes its pro-inflammatory activity.[\[14\]](#) This therapeutic approach aims to restore the physiological balance between IL-18 and its inhibitor.

Clinical trials have demonstrated the potential of Tadekinig alfa in treating autoinflammatory conditions characterized by high IL-18 levels, such as Adult-Onset Still's Disease (AOSD). In a phase II trial, treatment with Tadekinig alfa resulted in a reduction of C-reactive protein (CRP) levels and an improvement in clinical symptoms in a subset of patients.[\[6\]](#) A phase III trial for

the treatment of primary monogenic IL-18 driven Hemophagocytic Lymphohistiocytosis (HLH) has completed enrollment, with results anticipated.

| Trial Phase | Indication                         | Key Findings/Status                                                                                                  | Reference |
|-------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Phase II    | Adult-Onset Still's Disease (AOSD) | Favorable safety profile and early signs of efficacy, with a proportion of patients achieving a predefined response. | [6]       |
| Phase III   | Primary Monogenic IL-18 Driven HLH | Enrollment completed; topline results expected.                                                                      |           |

Table 4: Clinical Trials of Tadekinig alfa.



[Click to download full resolution via product page](#)

Figure 2: Therapeutic Mechanism of Tadekinig alfa.

## Key Experimental Protocols

### Quantification of IL-18 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantitative measurement of human IL-18 in serum, plasma, and cell culture supernatants.

Materials:

- Microplate pre-coated with anti-human IL-18 antibody
- Human IL-18 standard
- Biotin-conjugated anti-human IL-18 antibody
- Streptavidin-HRP
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay diluent
- Microplate reader

**Procedure:**

- Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.
- Standard Curve: Prepare a serial dilution of the human IL-18 standard to create a standard curve.
- Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
- Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
- Washing: Aspirate and wash each well four times with wash buffer.
- Detection Antibody: Add 100 µL of biotin-conjugated anti-human IL-18 antibody to each well.
- Incubation: Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step.

- Streptavidin-HRP: Add 100  $\mu$ L of Streptavidin-HRP solution to each well.
- Incubation: Incubate for 45 minutes at room temperature.
- Washing: Repeat the wash step.
- Substrate Development: Add 100  $\mu$ L of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
- Stop Reaction: Add 50  $\mu$ L of stop solution to each well.
- Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate the concentration of IL-18 in the samples by interpolating from the standard curve.



[Click to download full resolution via product page](#)

**Figure 3:** ELISA Workflow for IL-18 Quantification.

# Quantification of IL-18 mRNA by Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of IL-18 mRNA expression in human synovial tissue.

## Materials:

- Synovial tissue biopsy
- TRIzol reagent or similar for RNA extraction
- Chloroform, isopropanol, 75% ethanol
- RNase-free water
- Reverse transcription kit
- qPCR primers for human IL-18 and a housekeeping gene (e.g., GAPDH)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

## Procedure:

- RNA Extraction:
  - Homogenize the synovial tissue sample in TRIzol reagent.
  - Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
  - Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
  - Quantify the RNA and assess its purity.
- cDNA Synthesis:

- Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for IL-18 or the housekeeping gene, and cDNA template.
  - Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for IL-18 and the housekeeping gene in each sample.
  - Calculate the relative expression of IL-18 mRNA normalized to the housekeeping gene using the  $\Delta\Delta Ct$  method or a standard curve method.

## Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol details the induction of CIA in DBA/1 mice, a widely used animal model for rheumatoid arthritis.

### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- Syringes and needles (27G)

**Procedure:**

- Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
- Emulsification: Emulsify the collagen solution with an equal volume of CFA to create a stable emulsion.
- Primary Immunization (Day 0): Inject 100  $\mu$ L of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21): Prepare an emulsion of type II collagen with IFA. Inject 100  $\mu$ L of this emulsion intradermally at a different site near the base of the tail.
- Arthritis Assessment:
  - Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
  - Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

## Conclusion

Interleukin-18 stands as a critical mediator in the inflammatory milieu of autoimmune diseases. The consistent observation of elevated IL-18 levels in patients with rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, coupled with preclinical and clinical data on the efficacy of IL-18 blockade, underscores its significance as a therapeutic target. The development of targeted therapies like Tadekinig alfa offers a promising avenue for the treatment of these debilitating conditions. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the role of IL-18 in autoimmunity and to aid in the development and evaluation of novel IL-18-targeted therapeutics. Continued investigation into the nuances of IL-18 biology and its complex interactions within the immune system will be crucial for realizing the full therapeutic potential of modulating this potent cytokine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pediatric patients with inflammatory bowel disease exhibit increased serum levels of proinflammatory cytokines and chemokines, but decreased circulating levels of macrophage inhibitory protein-1 $\beta$ , interleukin-2 and interleukin-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A proinflammatory role for IL-18 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of interleukin-18 and interleukin-18 binding protein in K/BxN serum transfer-induced arthritis [frontiersin.org]
- 6. A simple and sensitive bioassay for the detection of human interleukin-18/interferon-gamma-inducing factor using human myelomonocytic KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AB2 Bio concludes enrolment in trial of Tadekinig alfa for HLH [clinicaltrialsarena.com]
- 8. Enhanced interleukin-18 levels in the peripheral blood of children with coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 10. mesoscale.com [mesoscale.com]
- 11. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ab2bio.com [ab2bio.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. AB2 Bio Completes Enrolment in Pivotal Phase 3 Trial of [globenewswire.com]
- To cite this document: BenchChem. [Interleukin-18 as a Therapeutic Target in Autoimmunity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177370#interleukin-18-as-a-therapeutic-target-in-autoimmunity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)